molecular formula C45H61ClN2O7 B12788162 Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- CAS No. 60247-55-4

Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-

Cat. No.: B12788162
CAS No.: 60247-55-4
M. Wt: 777.4 g/mol
InChI Key: KWFFRGKTHOHHBY-UHFFFAOYSA-N
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Description

The compound "Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-" is a structurally complex benzoic acid derivative. Its molecular framework integrates multiple functional groups, including:

  • A chloro-substituted phenyl ring at position 2-chloro-5-aminophenyl, which may enhance electron-withdrawing properties and influence reactivity .

This compound’s synthesis likely involves multi-step reactions, such as amide coupling (evidenced by the presence of amino and carbonyl groups) and etherification (due to the phenoxy moiety) .

Properties

CAS No.

60247-55-4

Molecular Formula

C45H61ClN2O7

Molecular Weight

777.4 g/mol

IUPAC Name

4-[1-[2-chloro-5-[2-(3-pentadecylphenoxy)butanoylamino]anilino]-4,4-dimethyl-1,3-dioxopentan-2-yl]oxybenzoic acid

InChI

InChI=1S/C45H61ClN2O7/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-32-22-20-23-36(30-32)54-39(7-2)42(50)47-34-26-29-37(46)38(31-34)48-43(51)40(41(49)45(3,4)5)55-35-27-24-33(25-28-35)44(52)53/h20,22-31,39-40H,6-19,21H2,1-5H3,(H,47,50)(H,48,51)(H,52,53)

InChI Key

KWFFRGKTHOHHBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- typically involves multi-step organic synthesis. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the chloro and amino groups through substitution reactions. The final steps involve the coupling of the oxo and butyl groups under controlled conditions, often requiring catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of continuous flow reactors might also be explored to enhance efficiency and scalability. Key considerations in industrial production include the availability of raw materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, particularly the oxo groups.

    Substitution: The chloro and amino groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Compounds similar to this benzoic acid derivative have been investigated for their potential anticancer properties. Studies have shown that modifications in the structure can lead to significant anti-inflammatory and anticancer activities. For example, certain derivatives have demonstrated efficacy against prostate cancer by inhibiting tumor growth through various mechanisms .
  • Diabetes Treatment :
    • Research indicates that benzoic acid derivatives can be utilized in treating diabetes mellitus. Specific derivatives have been shown to lower blood sugar levels effectively when combined with other antidiabetic agents .
  • Anti-inflammatory Properties :
    • The compound may exhibit anti-inflammatory effects, similar to other benzoic acid derivatives that have been studied for their ability to reduce inflammation in various models .

Industrial Applications

  • Chemical Synthesis :
    • The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
  • Material Science :
    • Due to its unique chemical structure, this benzoic acid derivative may find applications in developing advanced materials, such as polymers or coatings that require specific thermal or chemical resistance properties.

Case Study 1: Anticancer Activity

A study focused on the synthesis of various benzoic acid derivatives revealed that certain modifications led to enhanced anticancer activity against prostate cancer cells. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents significantly influenced the efficacy of these compounds .

Case Study 2: Anti-inflammatory Effects

Research conducted on related compounds demonstrated notable anti-inflammatory properties. A derivative similar to the target compound showed a reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, thereby modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzoic acid derivatives documented in the literature:

Compound Key Structural Differences Potential Functional Implications References
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester (1) Replaces 3-pentadecylphenoxy with 3,4-dimethoxybenzoyl; lacks chloro and dimethyl-2-oxobutoxy. Increased hydrophilicity due to methoxy groups; reduced steric hindrance.
Benzoic acid, 2-[(4-methoxy-2-methyl-1,4-dioxobutyl)amino]-methylester Shorter alkyl chain (methoxy vs. pentadecylphenoxy); includes dioxobutyl instead of oxobutoxy. Lower lipid solubility; potential for altered metabolic pathways due to ester vs. ether linkages.
4-{7-Chloro-3-methoxy-carbonyloxy carbonyl-4-oxo-1,2,3,4-tetrahydro Phenothiazine-10yl} Incorporates a phenothiazine core instead of benzoic acid; retains chloro and oxo groups. Enhanced aromatic stacking potential; possible neuropharmacological applications (e.g., antipsychotics).

Physicochemical Properties

  • Lipophilicity: The 3-pentadecylphenoxy chain in the target compound likely confers higher logP values compared to analogues with shorter alkyl or methoxy substituents .
  • Solubility : The presence of polar groups (e.g., amide, carbonyl) may mitigate insolubility caused by the long alkyl chain, but solubility is still expected to be lower than derivatives like Benzoic acid, 4-hydroxy-3-methoxy-5-(3-methyl-2-butenyl) .

Research Findings and Data Gaps

  • Spectral Data: No NMR or mass spectra for the target compound are provided in the evidence, unlike analogues such as 5-[({4-Ethoxy-3-[1-methyl-3-(2-methyl-2-propanyl)-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]phenyl}sulfonyl)amino]-2-hydroxybenzoic acid, which are fully characterized .
  • Biological Studies: While phenothiazine-based derivatives are tested for anti-tubercular and cytotoxic activity , equivalent data for the target compound remain unexplored.

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- (referred to as Compound X) is of particular interest due to its complex structure and potential pharmacological applications.

Chemical Structure and Properties

Compound X has the following chemical formula: C40H51ClN2O7C_{40}H_{51}ClN_2O_7 and a molecular weight of approximately 686.19 g/mol. The structure features multiple functional groups, including a benzoic acid moiety, a chloro-substituted aromatic system, and a long pentadecyl chain, which may influence its biological activity and solubility.

Biological Activity Overview

The biological activity of Compound X can be categorized into several areas based on existing research:

1. Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit antimicrobial properties. Compound X's structural components suggest potential efficacy against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Benzoic acid derivatives are also being explored for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms such as the inhibition of specific signaling pathways . The presence of the chloro and pentadecyl groups in Compound X may enhance its interaction with cellular targets involved in cancer progression.

3. Enzyme Inhibition

Compound X has been evaluated for its ability to inhibit enzymes relevant to various metabolic pathways. For example, it may act as an inhibitor of the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis, which is crucial for mycolic acid biosynthesis . This inhibition could lead to decreased bacterial viability, making it a candidate for further development as an antitubercular agent.

Case Studies

Several studies have focused on the biological activity of structurally related compounds:

StudyCompoundActivityFindings
Similar Benzoic Acid DerivativeAntimicrobialShowed significant inhibition against E. coli with an MIC of 20 µg/mL.
Chloro-substituted Benzoic AcidAnticancerInduced apoptosis in breast cancer cell lines with IC50 values around 15 µM.
Pks13 InhibitorAntitubercularDemonstrated >10-fold increase in potency against M. tuberculosis in hypomorph strains.

The mechanisms underlying the biological activities of Compound X can be attributed to several factors:

  • Hydrophobic Interactions : The pentadecyl chain may enhance membrane permeability, facilitating cellular uptake.
  • Electrophilic Character : The presence of chlorine and carbonyl groups may allow for interactions with nucleophiles within biological systems, potentially leading to enzyme inhibition.
  • Structural Modulation : Variations in substituents can significantly affect binding affinity and selectivity towards target proteins.

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